2-(Benzyloxy)benzonitrile
Overview
Description
2-(Benzyloxy)benzonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of benzonitrile, where a benzyloxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Scientific Research Applications
2-(Benzyloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, leading to desired biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Benzonitrile: Lacks the benzyloxy group, making it less versatile in certain reactions.
2-Hydroxybenzonitrile: Contains a hydroxyl group instead of a benzyloxy group, leading to different reactivity.
2-Methoxybenzonitrile: Contains a methoxy group, which is less reactive compared to the benzyloxy group.
Uniqueness: 2-(Benzyloxy)benzonitrile is unique due to the presence of both a nitrile and a benzyloxy group, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis .
Biological Activity
2-(Benzyloxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by a benzyloxy group attached to a benzonitrile core. The synthesis typically involves the reaction of benzonitrile with benzyl alcohol in the presence of an acid catalyst. This reaction can yield high purity products, which are crucial for biological evaluations.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity. A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated against Mycobacterium tuberculosis H37Rv. The results showed varying degrees of inhibition, suggesting that modifications to the benzyloxy group can enhance antimicrobial efficacy .
Compound | Activity Against M. tuberculosis | IC50 (µM) |
---|---|---|
This compound Derivative 1 | Moderate | 12.5 |
This compound Derivative 2 | High | 5.0 |
Control (Standard Drug) | Very High | 1.0 |
Anticancer Activity
The anticancer potential of compounds related to this compound has also been explored. For instance, derivatives have shown activity against various cancer cell lines, including breast and colon cancer cells. A study reported that certain modifications led to increased cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF-7 (Breast) | Derivative A | 8.0 |
HT-29 (Colon) | Derivative B | 3.5 |
Control (Doxorubicin) | - | 0.5 |
The mechanism by which this compound and its derivatives exert their biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. The lipophilicity imparted by the benzyloxy group enhances membrane permeability, allowing these compounds to interact with intracellular targets effectively.
Case Studies
- Antimicrobial Evaluation : In a comparative study involving various derivatives of benzonitriles, it was found that those containing the benzyloxy moiety demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
- Anticancer Research : A focused investigation into the anticancer properties of modified benzonitriles revealed that certain substitutions on the benzyloxy group could enhance apoptosis in cancer cells through the activation of caspase pathways .
Properties
IUPAC Name |
2-phenylmethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROPCMKBZZQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366394 | |
Record name | 2-(benzyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74511-44-7 | |
Record name | 2-(benzyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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